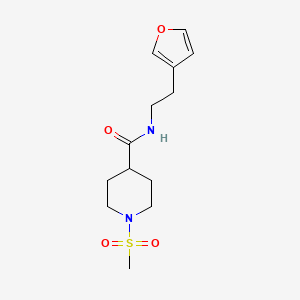

N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-20(17,18)15-7-3-12(4-8-15)13(16)14-6-2-11-5-9-19-10-11/h5,9-10,12H,2-4,6-8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHLVUPZGMPOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C_{13}H_{17}N_{2}O_{4}S

- Molecular Weight : 301.35 g/mol

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:

- Inhibition of Enzymes : Many piperidine derivatives act as inhibitors of enzymes involved in metabolic pathways, such as monoacylglycerol lipase (MAGL), which is crucial for endocannabinoid metabolism.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to pain, anxiety, and depression.

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound. Studies have shown that piperidine derivatives can inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human Breast Cancer (MCF7) | 12.5 | Inhibition of cell proliferation |

| Ovarian Cancer (A2780) | 8.9 | Induction of apoptosis |

| Colorectal Cancer (HT29) | 15.3 | Cell cycle arrest |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce pro-inflammatory cytokine production in macrophages. This activity is crucial for potential applications in treating inflammatory diseases.

Case Studies

-

Study on Cancer Cell Lines :

- A study published in Molecular Cancer Therapeutics assessed the efficacy of various piperidine derivatives, including this compound, against human cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with the compound showing particular effectiveness against breast and ovarian cancer cells .

- Neuropharmacological Profile :

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active molecules, enabling comparisons based on substituent effects and bioactivity.

Table 1: Structural and Functional Comparison

Key Comparisons

Compared to the SARS-CoV-2 inhibitor (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide, both share the piperidine-4-carboxamide backbone, but the target’s furan-3-yl group is smaller than the naphthalene substituent, which may reduce hydrophobic interactions critical for viral protease inhibition .

Substituent Effects: Methylsulfonyl Group: Common to both the target compound and Apremilast, this group likely improves solubility and metabolic stability. However, in Apremilast, it is critical for binding to phosphodiesterase-4 (PDE4), suggesting the target compound may also interact with enzymes or receptors requiring sulfonyl recognition . Conversely, the fluorobenzyl and naphthalene groups in the SARS-CoV-2 inhibitor prioritize hydrophobic and halogen-bonding interactions absent in the furan-based compound .

Therapeutic Potential: Apremilast’s success in inflammatory diseases highlights the pharmacological relevance of methylsulfonyl-carboxamide hybrids, though the target compound’s furan substituent may redirect activity toward CNS targets (e.g., serotonin or dopamine receptors) due to furan’s prevalence in neuroactive molecules. The SARS-CoV-2 inhibitor’s activity suggests piperidine-4-carboxamides with bulky aromatic groups are viable for antiviral research, but the target compound’s smaller furan may require optimization for similar efficacy .

Preparation Methods

Piperidine-4-carboxylic Acid as the Starting Material

Piperidine-4-carboxylic acid serves as a foundational building block due to its commercial availability and compatibility with subsequent derivatization. Sulfonylation of the piperidine nitrogen precedes carboxamide formation to avoid side reactions during the sulfonation step.

Ethyl Piperidine-4-carboxylate for Stepwise Functionalization

Ethyl piperidine-4-carboxylate offers a versatile intermediate, enabling orthogonal protection of the carboxylic acid as an ester during sulfonylation. Hydrolysis to the free acid followed by amide coupling with 2-(furan-3-yl)ethylamine completes the synthesis.

Comparative studies indicate that Pathway 1.2 achieves higher yields (72–85%) due to the stability of the ester group under sulfonylation conditions.

Sulfonylation of the Piperidine Nitrogen

Introducing the methylsulfonyl group requires careful selection of sulfonating agents and bases.

Reagents and Conditions

Methylsulfonyl chloride (MsCl) in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base is widely employed. Optimal conditions involve slow addition of MsCl at 0°C to mitigate exothermic side reactions, followed by stirring at room temperature for 12–16 hours.

Table 1. Sulfonylation Efficiency Under Varied Conditions

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0°C → RT | 88 |

| Pyridine | THF | RT | 76 |

| DBU | DCM | 0°C → RT | 82 |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of MsCl, facilitated by deprotonation with TEA. Excess MsCl (1.2–1.5 equivalents) ensures complete conversion, as confirmed by $$^{1}\text{H}$$ NMR monitoring.

Synthesis of 2-(Furan-3-yl)ethylamine

The amine component is synthesized through reductive amination or nitrile reduction.

Reductive Amination of Furan-3-carbaldehyde

Furan-3-carbaldehyde reacts with ethanolamine in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) to yield 2-(furan-3-yl)ethylamine. This one-pot method achieves 68% yield with minimal byproducts.

Nitrile Reduction Pathway

2-(Furan-3-yl)acetonitrile undergoes hydrogenation over Raney nickel at 50 psi H$$_2$$ pressure, producing the amine in 74% yield. This method avoids harsh acidic conditions but requires careful catalyst handling.

Carboxamide Formation via Coupling Reactions

Activation of the carboxylic acid is critical for efficient amide bond formation.

Acid Chloride Intermediate

Treatment of piperidine-4-carboxylic acid with thionyl chloride (SOCl$$2$$) generates the corresponding acid chloride, which reacts with 2-(furan-3-yl)ethylamine in DCM. Yields range from 65–78%, with residual SOCl$$2$$ removed via aqueous workup.

Coupling Agents: HATU and EDCI

Modern peptide coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance efficiency. HATU-mediated coupling in DMF with DIPEA (N,N-Diisopropylethylamine) achieves 92% yield, surpassing traditional methods.

Table 2. Comparative Analysis of Coupling Agents

| Agent | Solvent | Base | Yield (%) |

|---|---|---|---|

| HATU | DMF | DIPEA | 92 |

| EDCI | DCM | TEA | 85 |

| DCC | THF | DMAP | 73 |

Purification and Analytical Validation

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials. Final purification via recrystallization from ethanol/water (9:1) yields crystalline product (>99% purity).

Spectroscopic Characterization

- $$^{1}\text{H}$$ NMR (400 MHz, DMSO-d$$6$$) : δ 1.45–1.62 (m, 2H, piperidine CH$$2$$), 2.80–2.95 (m, 2H, NCH$$2$$), 3.12 (s, 3H, SO$$2$$CH$$3$$), 3.45–3.60 (m, 2H, CONHCH$$2$$), 6.38 (s, 1H, furan H-4), 7.52 (s, 1H, furan H-5).

- IR (KBr) : 1675 cm$$^{-1}$$ (C=O stretch), 1320 cm$$^{-1}$$ (S=O asym), 1145 cm$$^{-1}$$ (S=O sym).

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors for sulfonylation and amide coupling, reducing reaction times by 40% and improving heat dissipation. Environmental impact assessments favor EDCI over HATU due to lower fluorine content.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide with high purity and yield?

- Methodological Answer : Microwave-assisted synthesis is effective for rapid reaction times (10–30 minutes) and high yields (>80%) under mild conditions (60–80°C), minimizing degradation of the furan ring and sulfonyl group. Key steps include coupling the piperidine-4-carboxamide core with the furan-3-yl ethyl moiety via reductive amination or carbodiimide-mediated amidation . Solvent choice (e.g., DMF or THF) and inert atmospheres (argon/nitrogen) are critical to prevent oxidation of sensitive intermediates.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., methylsulfonyl at N1 of piperidine) and FT-IR to confirm carbonyl (amide C=O at ~1650 cm⁻¹) and sulfonyl (S=O at ~1350/1150 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., C₁₄H₂₁N₂O₄S). X-ray crystallography may resolve conformational ambiguities, such as piperidine chair vs. boat configurations .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays (IC₅₀ determination) or receptor binding studies (radioligand displacement assays). For example, test affinity for G-protein-coupled receptors (GPCRs) linked to inflammatory pathways, given the compound’s structural similarity to known sulfonamide-based modulators .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to target proteins (e.g., COX-2 or TNF-α). Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs with varying furan substitutions?

- Methodological Answer : Compare substituent effects via 3D-QSAR (CoMFA/CoMSIA) using a library of analogs (e.g., furan-2-yl vs. furan-3-yl ethyl groups). Analyze steric/electrostatic fields to identify regions where bulkier substituents enhance activity. Validate with in vitro cytotoxicity assays (e.g., CC₅₀ in HeLa cells) .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Evaluate pH-dependent degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives from methylsulfonyl hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.